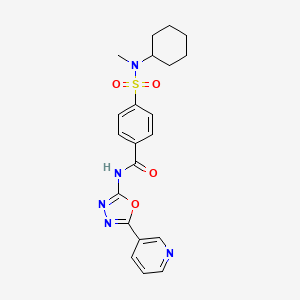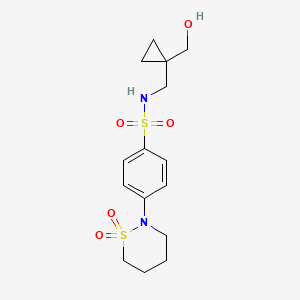
4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry. Sulfonamides have a wide range of applications, including antibiotics, diuretics, and anticonvulsants .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazinanone ring, a benzenesulfonyl group, and a cyclopropylmethylamine group. These functional groups would likely confer specific physical and chemical properties to the molecule .Chemical Reactions Analysis
As a sulfonamide, this compound could potentially undergo a variety of chemical reactions. For example, it could participate in nucleophilic substitution reactions, or it could be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .Applications De Recherche Scientifique
Synthesis and Bioactivity Studies
Research on sulfonamide compounds similar to 4-(1,1-dioxido-1,2-thiazinan-2-yl)-N-((1-(hydroxymethyl)cyclopropyl)methyl)benzenesulfonamide has focused on their synthesis and potential bioactivity. For instance, a study by Gul et al. (2016) explored the synthesis of new sulfonamides and their evaluation for cytotoxicity, tumor specificity, and carbonic anhydrase inhibitory potential. Some derivatives demonstrated significant cytotoxic activities, which could be crucial for further anti-tumor activity studies. These compounds also showed strong inhibition of human cytosolic isoforms of carbonic anhydrase I and II, highlighting their potential in cancer therapy research (Gul et al., 2016).
Anticancer Activity and ADMET Studies
Another area of research involves the synthesis of sulfonamide derivatives and their evaluation for anticancer activity. Karakuş et al. (2018) reported on the synthesis of novel sulfonamide derivatives and their testing against human colorectal carcinoma and human cervix carcinoma cell lines. One compound exhibited marked anticancer activity, with significant IC50 values against HeLa and HCT116 cell lines. Additionally, ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies were utilized to examine the pharmacokinetic properties of these compounds, aiming to develop new anticancer agents with high selectivity (Karakuş et al., 2018).
Novel Derivatives for Anticonvulsant Agents
Research into the synthesis of heterocyclic compounds containing a sulfonamide moiety has also shown promising results for the development of anticonvulsant agents. Farag et al. (2012) synthesized derivatives of heterocyclic compounds featuring a sulfonamide thiazole moiety. These compounds were evaluated for their anticonvulsant activity, with several showing protection against picrotoxin-induced convulsion. This suggests the potential for developing new anticonvulsant medications based on sulfonamide derivatives (Farag et al., 2012).
Orientations Futures
The potential applications of this compound would depend on its physical, chemical, and biological properties. It could potentially be explored for use in medicine, if it shows promising biological activity. Alternatively, it could have applications in other fields, such as materials science or industrial chemistry .
Propriétés
IUPAC Name |
4-(1,1-dioxothiazinan-2-yl)-N-[[1-(hydroxymethyl)cyclopropyl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O5S2/c18-12-15(7-8-15)11-16-24(21,22)14-5-3-13(4-6-14)17-9-1-2-10-23(17,19)20/h3-6,16,18H,1-2,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIWZRTGOSCWPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)S(=O)(=O)NCC3(CC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 4-((1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-4-oxobutanoate](/img/structure/B2976180.png)



![N-phenyl-N'-[4-(2-pyridinyl)-2-pyrimidinyl]urea](/img/structure/B2976185.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2976186.png)
![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2976188.png)
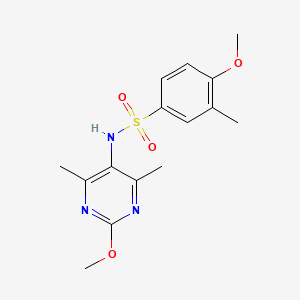
![N-(3,4-dimethoxyphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2976190.png)
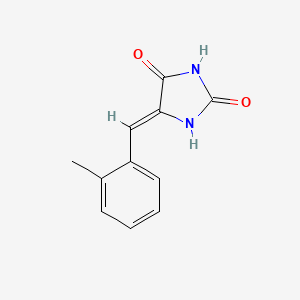
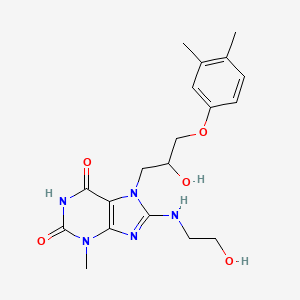
![3-(1-Bicyclo[1.1.1]pentanylmethyl)azetidine;2,2,2-trifluoroacetic acid](/img/structure/B2976195.png)
